{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride
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Overview
Description
{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride is an organic compound with significant applications in various fields of science and industry. It is known for its unique chemical structure, which includes a dimethylamino group attached to a phenyl ring, and a methanol group. This compound is often used in research and industrial processes due to its versatile chemical properties.
Mechanism of Action
Target of Action
Similar compounds such as 4-dimethylaminophenol have been found to interact with the iron in cytochrome aa 3, a terminal oxidative respiratory enzyme .
Mode of Action
In the case of 4-dimethylaminophenol, it has been observed that cyanide has a special affinity for the ferric heme, blocking oxygen consumption and oxidative phosphorylation
Biochemical Pathways
Similar compounds have been found to affect the respiratory chain, where atp synthesis occurs
Result of Action
Similar compounds have been found to restore normal cellular respiration when methemoglobin is formed in excess of total body cytochrome aa 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride typically involves the reaction of 4-(dimethylamino)benzaldehyde with formaldehyde and a reducing agent such as sodium borohydride. The reaction conditions usually include a solvent like methanol or ethanol and are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives. Substitution reactions can result in a wide range of substituted phenylmethanol compounds.
Scientific Research Applications
{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but lacks the methanol group.
4-(Dimethylamino)phenylmethanol: Similar but without the hydrochloride component.
4-(Dimethylamino)phenylacetic acid: Contains a carboxylic acid group instead of a methanol group.
Uniqueness
{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride is unique due to its combination of a dimethylamino group, a phenyl ring, and a methanol group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications.
Properties
IUPAC Name |
[4-[(dimethylamino)methyl]phenyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-11(2)7-9-3-5-10(8-12)6-4-9;/h3-6,12H,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFJRTHRPHFERR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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